2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with dichloro groups and an imidazo[1,2-a]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzoyl chloride with 3-(imidazo[1,2-a]pyridin-2-yl)aniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors to modulate signaling pathways involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with a benzamide core that may have different substituents but similar pharmacological properties.
Uniqueness
2,4-dichloro-N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichloro and imidazo[1,2-a]pyridine moieties enhances its potential as a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C20H13Cl2N3O |
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Molecular Weight |
382.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C20H13Cl2N3O/c21-14-7-8-16(17(22)11-14)20(26)23-15-5-3-4-13(10-15)18-12-25-9-2-1-6-19(25)24-18/h1-12H,(H,23,26) |
InChI Key |
KSGKEBZYBBBVAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC(=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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